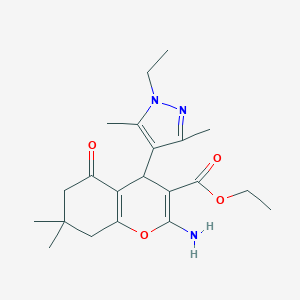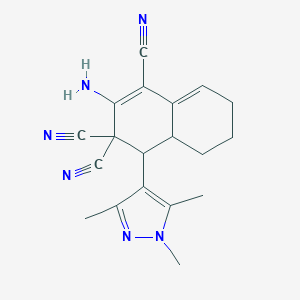![molecular formula C17H20N4O5S B280278 ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280278.png)
ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, commonly known as NPTB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. NPTB is a benzothiophene derivative that has been synthesized using a variety of methods, and has been found to exhibit various biochemical and physiological effects. In
作用机制
The mechanism of action of NPTB involves the inhibition of PDE5, which leads to an increase in cGMP levels in the body. cGMP is a second messenger molecule that plays a crucial role in various physiological processes such as smooth muscle relaxation, platelet aggregation, and vasodilation. By inhibiting PDE5, NPTB enhances the effects of cGMP, leading to increased blood flow and relaxation of smooth muscles. This mechanism of action has been found to be similar to that of sildenafil, a well-known PDE5 inhibitor.
Biochemical and Physiological Effects:
NPTB has been found to exhibit various biochemical and physiological effects. It has been reported to enhance the relaxation of smooth muscles in the corpus cavernosum of the penis, leading to increased blood flow and improved erectile function. NPTB has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, NPTB has been found to exhibit anti-tumor effects by inhibiting the proliferation of cancer cells.
实验室实验的优点和局限性
NPTB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods, and has been found to exhibit high potency and selectivity as a PDE5 inhibitor. NPTB has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo experiments. However, NPTB has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, NPTB has not been extensively studied in animal models, which can limit its potential applications in preclinical research.
未来方向
There are several future directions for research on NPTB. One direction is to investigate its potential use in the treatment of various diseases such as cancer, cardiovascular diseases, and neurological disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on cGMP signaling pathways. Additionally, future research can focus on optimizing the synthesis method of NPTB to improve its yield and solubility. Overall, NPTB has significant potential for scientific research, and further investigation is warranted to fully explore its applications and potential benefits.
合成方法
The synthesis of NPTB has been reported in various research articles. One method involves the reaction of 2-acetyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-nitro-1H-pyrazole-1-carboxylic acid in the presence of thionyl chloride and triethylamine, followed by the reaction of the resulting intermediate with ethylamine. Another method involves the reaction of 2-acetyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-nitro-1H-pyrazole-1-carboxamide in the presence of triethylamine and diethylazodicarboxylate. These methods have been found to yield NPTB in good to excellent yields.
科学研究应用
NPTB has been found to exhibit various scientific research applications. It has been reported to act as a potent and selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. NPTB has also been found to exhibit anti-inflammatory and anti-tumor properties, and has been investigated for its potential use in the treatment of various diseases such as cancer, cardiovascular diseases, and neurological disorders.
属性
分子式 |
C17H20N4O5S |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
ethyl 2-[2-(4-nitropyrazol-1-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H20N4O5S/c1-3-26-17(23)14-12-6-4-5-7-13(12)27-16(14)19-15(22)10(2)20-9-11(8-18-20)21(24)25/h8-10H,3-7H2,1-2H3,(H,19,22) |
InChI 键 |
XDGZAVGPLZKKNT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)N3C=C(C=N3)[N+](=O)[O-] |
规范 SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)N3C=C(C=N3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)

![3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280199.png)
![2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B280200.png)

![4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280202.png)
![methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280204.png)
![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)
![2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)
![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280212.png)
![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)

![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280216.png)
![2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280217.png)
